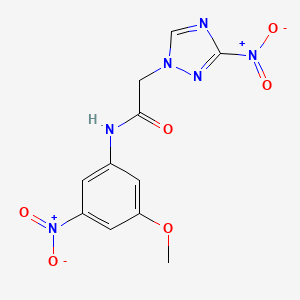![molecular formula C15H22N2O3 B4712473 3-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4712473.png)
3-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide
Overview
Description
3-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as EMBI, and it has been widely used in scientific research for its unique properties.
Mechanism of Action
The mechanism of action of EMBI involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is an important protein that plays a role in the folding and stabilization of other proteins in the cell. By inhibiting HSP90, EMBI disrupts the function of other proteins that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
EMBI has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. EMBI has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using EMBI in lab experiments is its specificity for HSP90. This allows researchers to study the role of HSP90 in cancer development without affecting other proteins in the cell. However, one of the limitations of using EMBI is its low solubility in water, which can make it difficult to administer to cells in culture.
Future Directions
There are several future directions for research on EMBI. One area of research is the development of more potent and selective HSP90 inhibitors. Another area of research is the identification of biomarkers that can predict which patients will respond to HSP90 inhibitors. Additionally, researchers are exploring the use of HSP90 inhibitors in combination with other cancer treatments to improve their effectiveness.
Scientific Research Applications
EMBI has been widely used in scientific research for its ability to inhibit the growth of cancer cells. It has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and colon cancer. EMBI has also been used as a tool to study the role of certain proteins in cancer development.
properties
IUPAC Name |
3-ethoxy-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-2-20-14-5-3-4-13(12-14)15(18)16-6-7-17-8-10-19-11-9-17/h3-5,12H,2,6-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKIBZGMKJTDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)morpholine](/img/structure/B4712391.png)
![butyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B4712393.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B4712403.png)
![1,8,8-trimethyl-3-(5-methyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4712411.png)
![3-(4-hydroxyphenyl)-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4712416.png)
![ethyl 7,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B4712418.png)


![methyl 5-[(2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B4712439.png)
![6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-[(2-phenoxyethyl)thio]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4712444.png)


![2-{1-(4-ethoxybenzyl)-4-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4712457.png)
![8-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2-methylquinoline](/img/structure/B4712462.png)